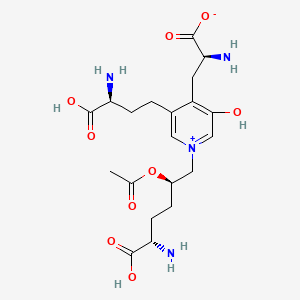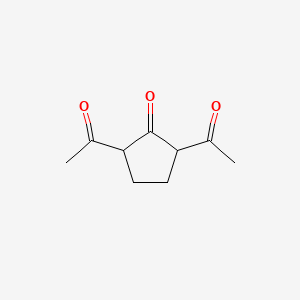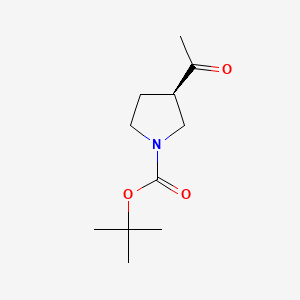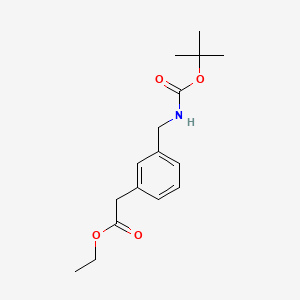
Acetoxy-Lysylpyridinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetoxy-Lysylpyridinoline is a compound with the molecular formula C20H30N4O9 . It is a derivative of Lysylpyridinoline, also known as Hydroxylysylpyridinoline, which is a fluorescent cross-linking compound of collagen fibers .
Molecular Structure Analysis
The molecular weight of this compound is 470.5 g/mol . The exact mass and monoisotopic mass are also 470.20127855 g/mol . The compound has a complexity of 687 .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 12 . The compound also has a Rotatable Bond Count of 14 . The Topological Polar Surface Area is 243 Ų .Scientific Research Applications
Lysine Modifications in Disease and Therapy
Lysine Acetylation and Cardiovascular Diseases : Lysine acetylation, a reversible post-translational modification regulated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), plays a significant role in cellular signaling pathways and diseases. Research reveals a regulatory role of reversible lysine acetylation in cardiovascular diseases (CVDs), suggesting the therapeutic potential of KDAC inhibitors in treating CVDs. These findings highlight the importance of lysine modifications in the regulation of cardiac metabolism and the development of CVDs, including hypertension, vascular diseases, arrhythmia, and angiogenesis (Li, Ge, & Li, 2019).
Reversible Inhibitors of LSD1 in Cancer Therapy : The role of lysine-specific demethylase 1 (LSD1) in cancer, particularly in the self-renewal of leukemic stem cells in acute myeloid leukemia (AML), underscores the importance of lysine modifications in oncology. The development of potent and selective reversible inhibitors of LSD1 offers a promising approach to cancer therapy, enabling novel biochemical studies to probe pathways mediated by LSD1 (Mould et al., 2015).
Metabolic Pathways and Biotechnological Applications
Acetoin Production and Applications : Acetoin, a compound with both hydroxyl and carbonyl functional groups, finds applications in food, cigarettes, cosmetics, detergents, chemical synthesis, and as a plant growth promoter. The production of acetoin from glycerol, demonstrating the economic viability and high conversion selectivity in the presence of metal-supported acidic catalysts, represents a promising area of biotechnological research (Mohamad, Awang, & Yunus, 2011).
properties
IUPAC Name |
(2S)-3-[1-[(2R,5S)-2-acetyloxy-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9/c1-10(25)33-12(3-5-15(22)19(29)30)8-24-7-11(2-4-14(21)18(27)28)13(17(26)9-24)6-16(23)20(31)32/h7,9,12,14-16H,2-6,8,21-23H2,1H3,(H3-,26,27,28,29,30,31,32)/t12-,14+,15+,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKWIGZSPBRDLK-OEAJRASXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC(C(=O)O)N)C[N+]1=CC(=C(C(=C1)CCC(C(=O)O)N)CC(C(=O)[O-])N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](CC[C@@H](C(=O)O)N)C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)[O-])N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)



